molecular formula C9H8ClFO3 B6308703 Methyl 4-chloro-2-fluoro-3-methoxybenzoate CAS No. 1993479-28-9

Methyl 4-chloro-2-fluoro-3-methoxybenzoate

Cat. No.: B6308703
CAS No.: 1993479-28-9
M. Wt: 218.61 g/mol
InChI Key: LCNSYVLTKSMDLW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-fluoro-3-methoxybenzoate typically involves the esterification of 4-chloro-2-fluoro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: 4-chloro-2-fluoro-3-methoxybenzoic acid.

    Reduction: 4-chloro-2-fluoro-3-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 4-chloro-2-fluoro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-fluoro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups such as chlorine and fluorine can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • Methyl 2-chloro-4-fluoro-3-methoxybenzoate
  • Methyl 3-chloro-2-fluoro-4-methoxybenzoate
  • Methyl 4-fluorobenzoate

Comparison: Methyl 4-chloro-2-fluoro-3-methoxybenzoate is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. For example, the presence of both chlorine and fluorine atoms in specific positions can enhance its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl 4-chloro-2-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNSYVLTKSMDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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